5-Aminothiophene-2-carboxylic acid

Descripción general

Descripción

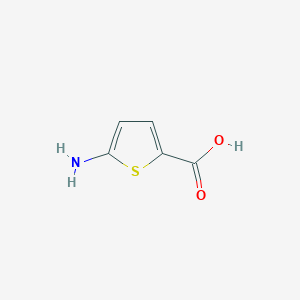

5-Aminothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 5-position and a carboxylic acid group at the 2-position. This structure confers unique chemical reactivity and functional versatility, making it a critical intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science .

Actividad Biológica

5-Aminothiophene-2-carboxylic acid (5-ATCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of 5-ATCA, drawing from various research studies and findings.

Chemical Structure and Properties

5-ATCA is characterized by its thiophene ring structure, which is known to contribute to its biological activities. The molecular formula is with a molecular weight of approximately 157.19 g/mol. The presence of the amino group at the 5-position and the carboxylic acid at the 2-position are crucial for its biological interactions.

Biological Activities

1. Antiviral Activity

Research has highlighted the potential of 5-ATCA and its derivatives in combating viral infections, particularly hepatitis B virus (HBV). In a study involving 5-amino-3-methylthiophene-2,4-dicarboxamide analogues, it was found that certain compounds exhibited potent antiviral activity against HBV replication with effective concentrations (EC50) in the nanomolar range without cytotoxicity. Notably, one analogue showed an EC50 value of 1.4 μM, indicating strong antiviral potency .

2. Anticancer Properties

5-ATCA has been evaluated for its anticancer potential. A study on 2-aminothiophene derivatives demonstrated selective cytostatic effects on T-cell lymphomas and prostate cancer cells, with IC50 values significantly lower than those for non-tumorigenic cells. The mechanism involved preferential suppression of protein synthesis and induction of apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene ring and functional groups significantly affect biological activity. For instance, aromatic amides derived from 5-ATCA showed enhanced binding affinity to HBV core protein compared to aliphatic amides, suggesting that structural alterations can optimize antiviral potency .

Case Studies

Case Study 1: Antiviral Compounds

In a study focused on hepatitis B treatment, several 5-amino derivatives were synthesized and tested for their ability to inhibit HBV replication. The results indicated that compounds with aromatic acyl groups had superior binding affinities and antiviral activities compared to those with aliphatic acyl groups. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

| Compound | EC50 (μM) | Binding Affinity | Remarks |

|---|---|---|---|

| 12e | 1.4 | Strong | Improved antiviral potency |

| 12k | >10 | Weak | Inactive |

| 12d | 3.4 | Strong | Lead compound |

Case Study 2: Cancer Cell Lines

Another study assessed the anticancer effects of various 2-aminothiophene derivatives on prostate cancer cell lines. The findings revealed that certain compounds led to cell cycle arrest in the G1 phase and induced apoptosis, demonstrating their potential as targeted cancer therapies .

| Compound | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| Compound 3 | 20 | Prostate Cancer | Induces apoptosis |

| Compound X | <10 | T-cell Lymphoma | Selective cytostatic |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties:

One of the most notable applications of 5-aminothiophene-2-carboxylic acid is in the development of antiviral agents, particularly against the Hepatitis B virus (HBV). A study highlighted the synthesis of analogues based on this compound, which demonstrated strong binding to HBV core proteins and potent inhibition of viral replication at nanomolar concentrations. These analogues were characterized by favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating their potential for further development into therapeutic agents .

Structure-Activity Relationship (SAR):

Research has shown that modifications to the C-5 amino group significantly affect the antiviral activity of 5-aminothiophene derivatives. For instance, aromatic amides derived from this compound exhibited enhanced potency compared to aliphatic counterparts. One specific analogue improved antiviral potency with an EC50 value of 1.4 μM, suggesting that strategic modifications can lead to more effective antiviral drugs .

Synthesis of Novel Compounds

Synthesis Techniques:

The synthesis of this compound and its derivatives involves various chemical reactions, including reduction and acylation processes. For example, methyl 5-nitrothiophene-2-carboxylate can be converted into 5-amino derivatives using palladium-catalyzed hydrogenation techniques. This method yields high purity products suitable for further applications in drug development .

Case Study:

A comprehensive study on the synthesis of 3-amino-thiophene-2-carbohydrazide derivatives demonstrated the versatility of thiophene derivatives in creating new compounds with potential anti-cancer properties. The synthesized compounds were tested for their biological activities, showcasing the importance of thiophene-based structures in medicinal chemistry .

Material Science Applications

Polymer Chemistry:

Research indicates that thiophene derivatives, including this compound, can be utilized in the synthesis of conducting polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by thiophene rings enhance the conductivity and stability of polymer films .

Table 1: Summary of Antiviral Activity

| Compound Name | EC50 (μM) | Binding Affinity | Remarks |

|---|---|---|---|

| Lead Compound | 3.4 | Strong | Original analogue |

| Analogue A | 1.4 | Enhanced | Improved potency |

| Analogue B | 4.7 | Moderate | Less effective |

Table 2: Synthesis Methods Overview

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Palladium-Catalyzed Hydrogenation | 100 | Room temperature, H₂ atmosphere |

| Acylation of Amino Group | Variable | Depends on substituent used |

| Esterification with Alcohols | High | Standard esterification conditions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-aminothiophene-2-carboxylic acid derivatives, and how do reaction conditions influence product purity?

Answer: The Vilsmeier formylation reaction is a key method for synthesizing derivatives of this compound. Starting materials such as N-aryl-substituted 2-aminothiophenes or their methyl carboxylates react with the Vilsmeier reagent (VR) to form iminium salts, which can be hydrolyzed to yield formyl derivatives . Experimental steps include:

- Reagent Preparation : VR (generated from DMF and POCl₃) at 0–5°C.

- Reaction Conditions : Stirring under nitrogen at 60–80°C for 4–6 hours.

- Purification : Quenching with methanol, followed by perchloric acid addition to isolate iminium salts as perchlorates.

Critical factors affecting purity:

- Substituents on the amino group (alkyl vs. aryl) dictate whether cyclization occurs.

- Decarboxylation of carboxylic acid derivatives can lead to unexpected byproducts .

Q. How should researchers characterize this compound derivatives, and what spectroscopic benchmarks are critical?

Answer: Characterization involves multi-technique validation:

- NMR :

- ¹H NMR : Look for singlets at 7.8–8.7 ppm (iminium protons) and 3.3–3.5 ppm (methyl groups in esters) .

- ¹³C NMR : Carboxylic acid carbonyls appear at ~170 ppm.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for iminium salts).

- X-ray Diffraction (XRD) : For crystal structure analysis, dihedral angles between substituents (e.g., 3.1° for carboxylic acid groups) validate planarity .

Q. How do substituent effects (e.g., aryl vs. alkyl groups) on the amino moiety influence reaction pathways in Vilsmeier formylation?

Answer:

- N-Alkyl Substituents : Favor iminium salt formation without cyclization. Hydrolysis yields stable formyl derivatives.

- N-Aryl Substituents : Promote cyclization to thieno[2,3-b]quinolinium salts under VR conditions. For example, methyl carboxylates with N-aryl groups form heterocyclic products due to intramolecular electrophilic aromatic substitution .

- Mechanistic Divergence : Aryl groups enhance conjugation, stabilizing transition states for cyclization, while alkyl groups lack this stabilization, leading to linear products.

Experimental Design Tip : Use substituent-specific quenching protocols (e.g., aqueous NaOH for formyl derivatives vs. HClO₄ for salts) to isolate target compounds .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar thiophene derivatives?

Answer: Contradictions often arise from:

- Tautomerism : Carboxylic acid vs. carboxylate forms in solution (pH-dependent).

- Crystal Packing Effects : Hydrogen bonding patterns (e.g., dimerization in XRD) may differ from solution-state NMR data .

Methodology :

- pH-Controlled NMR : Compare spectra at pH 2 (protonated COOH) and pH 7 (deprotonated COO⁻).

- DFT Calculations : Model dihedral angles and compare with experimental XRD data to validate structural assignments .

Q. What are the stability considerations for this compound under experimental storage and reaction conditions?

Answer:

- Thermal Stability : Decomposes above 150°C, releasing CO, CO₂, and sulfur oxides .

- Chemical Incompatibilities : Reacts with strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH), leading to decarboxylation or polymerization .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation.

Safety Protocol :

- Use fume hoods for reactions involving VR or POCl₃ .

- Avoid aqueous workups unless explicitly validated (risk of exothermic decomposition) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar derivatives?

Answer: Yield variations often stem from:

- Reagent Purity : VR activity decreases if moisture-contaminated.

- Quenching Speed : Rapid quenching (e.g., with ice-cold methanol) improves iminium salt yields by preventing hydrolysis .

Case Study :

- Reported Yield Range : 45–72% for thienoquinolinium salts.

- Root Cause : Slower quenching in air-exposed setups reduces yields by 20–30% due to premature hydrolysis .

Q. What strategies validate the environmental safety of synthetic protocols for this compound?

Answer:

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula: C₅H₅NO₂S

- Derivatives: Its methyl ester (Methyl 5-aminothiophene-2-carboxylate, CAS 14597-58-1) is widely used in synthesis, with a molecular weight of 157.19 g/mol and purity ≥98% .

- Synthesis : Typically prepared via Gewald’s method, which involves condensation of ketones, activated nitriles, and sulfur in the presence of diethylamine .

Structural and Functional Differences

The table below highlights structural variations, molecular properties, and applications of 5-aminothiophene-2-carboxylic acid and related compounds:

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., methyl 5-aminothiophene-2-carboxylate is lipophilic) .

- Acidity : Electron-withdrawing substituents (e.g., -Cl, -COCH₃) increase acidity. For example, 5-chlorothiophene-2-carboxylic acid has a lower pKa than the parent compound .

Propiedades

IUPAC Name |

5-aminothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRVTSCLFRCFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598806 | |

| Record name | 5-Aminothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204068-72-4 | |

| Record name | 5-Aminothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.